Canthin-6-one

Übersicht

Beschreibung

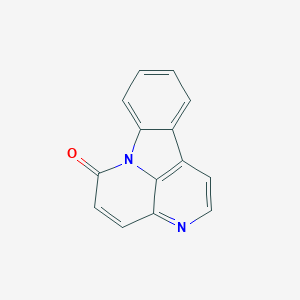

Canthin-6-one is an indole alkaloid that is 6H-indolo [3,2,1-de] [1,5]naphthyridine substituted by an oxo group at position 6 . It has a role as a metabolite and an antimycobacterial drug . It is an indole alkaloid, an organic heterotetracyclic compound, and an enone . Canthin-6-one is a natural product found in Zanthoxylum piasezkii, Zanthoxylum ovalifolium, and other organisms .

Synthesis Analysis

The biosynthesis, efficient and classic synthetic approaches, and biological activities of canthin-6-one alkaloids, from 1952 to 2015, are discussed . A series of novel canthin-6-one (CO) derivatives were designed and synthesized by introducing different amide side chains at the C-2 position . The six-step synthesis of the cytotoxic antileukemic alkaloid 1-methoxy canthine-6-one 2 is described .

Molecular Structure Analysis

Canthin-6-one has a molecular formula of C14H8N2O . Its molecular weight is 220.23 g/mol . The IUPAC name of Canthin-6-one is 1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15]hexadeca-3,5 (16),6,8,10,12,14-heptaen-2-one .

Chemical Reactions Analysis

Canthin-6-one has been found to have antiproliferative activity, possibly by interfering with the G2/M transition . Proapoptotic effects might result from this disturbance of the cell cycle .

Physical And Chemical Properties Analysis

Canthin-6-one is an indole alkaloid that is 6H-indolo [3,2,1-de] [1,5]naphthyridine substituted by an oxo group at position 6 . It has a role as a metabolite and an antimycobacterial drug . It is an indole alkaloid, an organic heterotetracyclic compound, and an enone .

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Chemistry

Canthin-6-one alkaloids have been isolated from various plants, principally those in the Rutaceae and Simaroubaceae families, but also those in the Amaranthaceae, Caryophyllaceae, and Zygophyllaceae families, and more recently from fungi and marine organisms . The biosynthesis, efficient and classic synthetic approaches, and biological activities of canthin-6-one alkaloids have been discussed in the literature .

Antifungal Applications

Canthin-6-one has shown significant antifungal activity. For instance, it has been found to inhibit the growth of Fusarium oxysporum f. sp. cucumerinum (Foc) in vitro . Proteomic analysis showed that the expression of 203 proteins altered significantly after canthin-6-one treatment. These differentially expressed proteins were mainly involved in amino acid biosynthesis and nitrogen metabolism pathways .

Antibacterial Applications

Canthin-6-one has demonstrated antibacterial activity against Staphylococcus aureus . It was found to inhibit the growth of S. aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL .

Anti-Inflammatory Properties

Canthin-6-one alkaloids play a significant role in the amelioration of many human diseases in animal models due to their various anti-inflammatory properties . Emerging studies have made significant progress in exploring the molecular mechanisms of this anti-inflammatory effect .

Potential Therapeutic for Rheumatoid Arthritis

A canthin-6-one alkaloid, Cant, has been found to suppress the migration and invasion of fibroblast-like synoviocytes (FLS) in vitro . This suggests that it may potentially be developed as a therapeutic for rheumatoid arthritis (RA) .

Wirkmechanismus

Canthin-6-one significantly inhibited the growth of Fusarium oxysporum f. sp. cucumerinum (Foc), and had higher inhibitory action than chlorothalonil at the same concentration . Proteomic analysis showed that the expression of 203 proteins altered significantly after canthin-6-one treatment . These differentially expressed proteins were mainly involved in amino acid biosynthesis and nitrogen metabolism pathways . These results suggest that canthin-6-one significantly interferes with the metabolism of amino acids . Therefore, it affects nitrogen nutrients and disturbs the normal physiological processes of fungi, and ultimately leads to the death of pathogens .

Eigenschaften

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERVJPYNQLONEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197322 | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canthin-6-one | |

CAS RN |

479-43-6 | |

| Record name | Canthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FK17S759N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

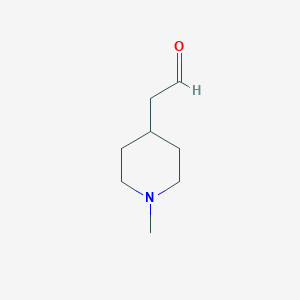

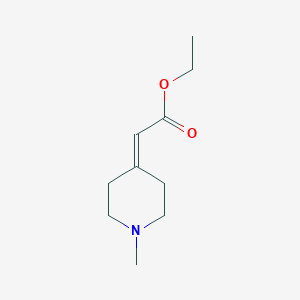

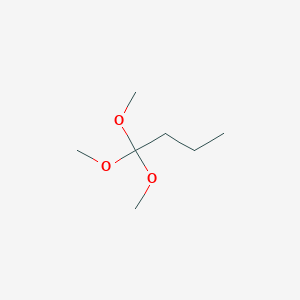

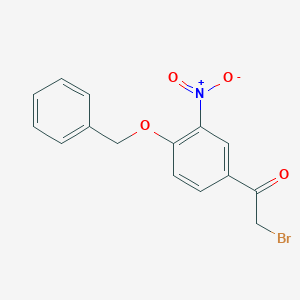

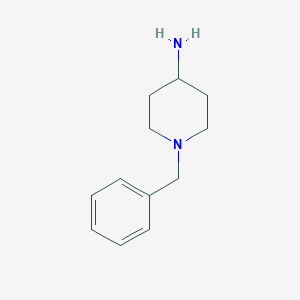

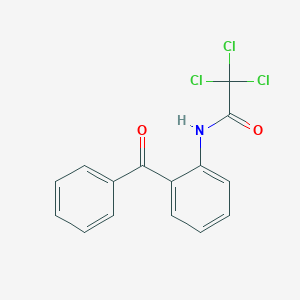

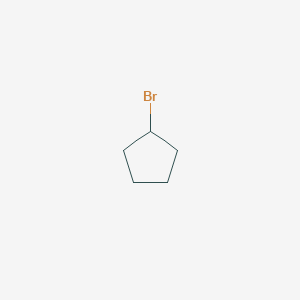

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does canthin-6-one exert its anti-inflammatory effects?

A1: Canthin-6-one exhibits anti-inflammatory activity through multiple mechanisms. Studies have shown that it can inhibit nitric oxide production [, ], downregulate pro-inflammatory genes like iNOS, IL-6, and COX-2 [], and suppress the NLRP3 inflammasome pathway [].

Q2: Does canthin-6-one interact with the ubiquitin-proteasome system?

A2: Yes, research suggests that canthin-6-one can enhance ubiquitin-proteasome system (UPS) activity, specifically by upregulating PSMD1, a 26S proteasome non-ATPase regulatory subunit []. This mechanism has been linked to its ability to accelerate the degradation of alpha-synuclein, a protein implicated in Parkinson’s disease [].

Q3: What is the target of canthin-6-one's antifungal activity?

A3: Research using quantitative proteomics suggests that canthin-6-one targets amino acid biosynthesis and nitrogen metabolism pathways in fungi like Fusarium oxysporum []. This disruption of vital metabolic processes leads to fungal death.

Q4: What is the molecular formula and weight of canthin-6-one?

A4: Canthin-6-one has a molecular formula of C14H8N2O and a molecular weight of 220.22 g/mol.

Q5: What are the key spectroscopic features of canthin-6-one?

A5: Canthin-6-one and its derivatives are typically characterized using various spectroscopic techniques, including:

- NMR: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule [, , ].

- MS: Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, , ].

- UV: UV spectroscopy is useful for identifying the presence of conjugated systems within the molecule [, , ].

- IR: Infrared spectroscopy provides information about functional groups present in the molecule [, ].

Q6: How do structural modifications of canthin-6-one impact its biological activity?

A6: Research suggests that modifications to the canthin-6-one core structure can significantly influence its biological activity:

- Antifungal activity: Quaternization at the 3-N position of 10-methoxycanthin-6-one significantly enhances antibacterial activity against specific plant pathogens [, ].

- Anti-inflammatory activity: The presence of methoxy groups on the canthin-6-one core appears to contribute to anti-inflammatory activity [].

- Cytotoxicity: Methoxy substitutions also influence the cytotoxic potential against various cancer cell lines [, ].

- cAMP phosphodiesterase inhibition: β-carboline derivatives with a methoxycarbonyl group and canthin-6-one derivatives with a methoxyl group showed strong inhibitory effects [].

Q7: What cell lines have been used to study the cytotoxic activity of canthin-6-one?

A7: Various human cancer cell lines have been utilized, including:

Q8: What animal models have been used to study the anti-inflammatory activity of canthin-6-one?

A8: Rat models have been employed to assess the anti-inflammatory effects of canthin-6-one, particularly in carrageenan-induced paw edema models [].

Q9: What analytical techniques are commonly used to identify and quantify canthin-6-one and its derivatives in plant material?

A9: Common techniques include:

- High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC allows for the separation and quantification of canthin-6-one alkaloids in complex mixtures like plant extracts [, ].

- Thin-layer chromatography (TLC): A simpler technique used for initial separation and visualization of canthin-6-one alkaloids [, ].

- Gas chromatography (GC): Capillary GC methods have been developed for the determination of canthin-6-one alkaloids in plant material [].

Q10: Are there any studies on the bioavailability and pharmacokinetics of canthin-6-one?

A10: While limited, some studies have started investigating the pharmacokinetic properties of canthin-6-one, focusing on its absorption, distribution, metabolism, and excretion []. More research in this area is needed.

Q11: Has canthin-6-one been investigated for its potential in treating neurodegenerative diseases?

A11: Recent research has shown that canthin-6-one can enhance the degradation of alpha-synuclein, a protein that aggregates in Parkinson’s disease []. This finding suggests potential therapeutic avenues for neurodegenerative diseases, but further investigations are necessary.

Q12: What are the potential applications of canthin-6-one in agriculture?

A12: Studies on the antifungal activity of canthin-6-one, especially against plant pathogens like Fusarium oxysporum, indicate potential applications as a natural fungicide [].

Q13: What are the future directions for research on canthin-6-one?

A13: Further research is needed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)